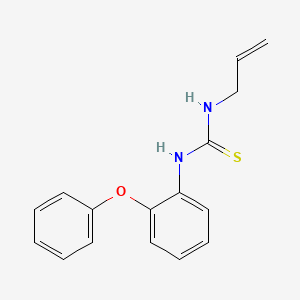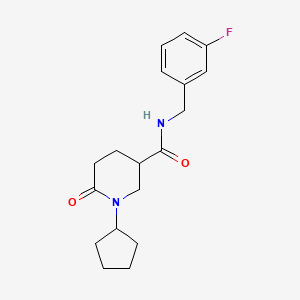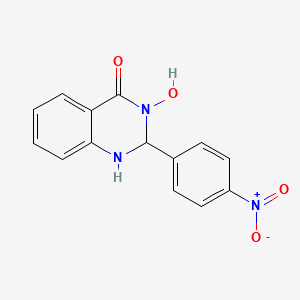
N-allyl-N'-(2-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-(2-phenoxyphenyl)thiourea (APTU) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a thiourea derivative that has been used in various research studies, including neuroscience, pharmacology, and biochemistry. In
科学研究应用
N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in various research studies due to its ability to inhibit the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues, including the brain, kidneys, and lungs. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in studies investigating the role of carbonic anhydrase in cancer and the development of new cancer treatments.
作用机制
N-allyl-N'-(2-phenoxyphenyl)thiourea inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH. The decrease in pH has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. N-allyl-N'-(2-phenoxyphenyl)thiourea has also been shown to decrease blood pressure and to improve vascular function in animal models of hypertension.
实验室实验的优点和局限性
N-allyl-N'-(2-phenoxyphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have low toxicity and is well-tolerated in animal models. However, the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in lab experiments is limited by its specificity for carbonic anhydrase. This limits its use in studies investigating other enzymes or pathways.
未来方向
There are several future directions for the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in scientific research. One potential application is in the development of new treatments for stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in cancer development and the development of new cancer treatments. Finally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and renal function.
Conclusion:
In conclusion, N-allyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its diverse range of applications. Its ability to inhibit the enzyme carbonic anhydrase has led to its use in various research studies, including neuroscience, pharmacology, and biochemistry. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects, anti-inflammatory properties, and to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-allyl-N'-(2-phenoxyphenyl)thiourea has several potential future directions for scientific research.
合成方法
The synthesis of N-allyl-N'-(2-phenoxyphenyl)thiourea involves the reaction of N-allylthiourea with 2-phenoxyphenyl isocyanate. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography, yielding a white crystalline powder.
属性
IUPAC Name |
1-(2-phenoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMTJBQNPKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)